Enhanced Lipophilicity and Molecular Weight vs. Non-Methylated Core Scaffold
The 5-methyl substitution on 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine increases both molecular weight and calculated lipophilicity relative to the parent, non-methylated scaffold. This modification is critical for optimizing membrane permeability and target binding in lead optimization campaigns. Compared to 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (CAS 405162-62-1), the 5-methyl analog exhibits a 14.02 Da increase in molecular weight and a computed XLogP shift of +0.7 units, indicative of enhanced hydrophobic character [1] .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW = 149.19 g/mol; XLogP = -0.3 [1] |
| Comparator Or Baseline | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine (CAS 405162-62-1): MW = 135.17 g/mol; XLogP = -1.0 |
| Quantified Difference | ΔMW = +14.02 Da; ΔXLogP ≈ +0.7 |
| Conditions | Calculated values based on standardized algorithms (PubChem/ChemSpider) and vendor technical datasheets |
Why This Matters
Higher lipophilicity directly influences passive membrane diffusion and blood–brain barrier penetration, enabling researchers to tune pharmacokinetic properties without altering the core pharmacophore.
- [1] BaseChem. 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (CAS 757942-36-2). Computed Properties. Retrieved from http://www.basechem.org/chemical/757942-36-2 View Source
